6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid is an organic compound that belongs to the class of sulfonate esters This compound is characterized by the presence of a hexanoic acid moiety linked to an ethoxy group, which is further connected to a 4-methylbenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid typically involves a multi-step process:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of ethylene glycol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form 2-(4-methylbenzenesulfonyloxy)ethanol.
Esterification: The intermediate is then reacted with hexanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Substitution Reactions: The sulfonate ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 2-(4-Methylbenzenesulfonyloxy)ethanol and hexanoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Wissenschaftliche Forschungsanwendungen
6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid depends on its chemical reactivity. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the compound’s ability to undergo hydrolysis and other transformations makes it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of sulfonate esters.
2-(4-Methylbenzenesulfonyloxy)ethanol: An intermediate in the synthesis of 6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid.
Hexanoic Acid: A carboxylic acid used in the esterification step.
Uniqueness
This compound is unique due to its specific structure, which combines a hexanoic acid moiety with a sulfonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
919528-37-3 |
---|---|
Molekularformel |
C15H22O6S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
6-[2-(4-methylphenyl)sulfonyloxyethoxy]hexanoic acid |
InChI |
InChI=1S/C15H22O6S/c1-13-6-8-14(9-7-13)22(18,19)21-12-11-20-10-4-2-3-5-15(16)17/h6-9H,2-5,10-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
UUTTWUCPBCMHCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.